Methyl 4-bromo-3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMNAWSHVKGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625229 | |
| Record name | Methyl 4-bromo-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-74-6 | |
| Record name | Methyl 4-bromo-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Chlorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with powerful electron-withdrawing groups. wikipedia.org These groups render the aromatic ring electrophilic and capable of being attacked by a nucleophile. masterorganicchemistry.com For Methyl 4-bromo-3-chlorobenzoate, the presence of the methyl carboxylate group, along with the inductive effects of the halogens, activates the ring for such reactions.
Mechanistic Pathways of Halogen Displacement (e.g., SRN1 mechanisms)
Nucleophilic aromatic substitution can proceed through several mechanistic pathways, including the SNAr (addition-elimination) and the SRN1 (substitution radical-nucleophilic unimolecular) mechanisms. wikipedia.org
The conventional SNAr mechanism is a two-step process. Initially, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
The SRN1 mechanism represents an alternative pathway that proceeds via a chain reaction involving radical and radical anion intermediates. acs.org This mechanism is prevalent for aryl halides, especially in reactions with certain nucleophiles like enolates or stannyl (B1234572) anions. The key steps of this chain process are:
Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). This can be initiated by various means, including photochemically, electrochemically, or via an electron donor.
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).
The aryl radical then reacts with the nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).
This new radical anion transfers its excess electron to another molecule of the starting aryl halide (ArX), generating the substitution product (ArNu) and propagating the chain by forming a new substrate radical anion (ArX•⁻).
Termination: The chain reaction can be terminated if the radical intermediates are quenched or react in non-propagating ways.
For this compound, both mechanisms are plausible depending on the nucleophile and reaction conditions. The electron-withdrawing ester group activates the ring for both pathways. In an SRN1 reaction, the initial formation of the radical anion would be followed by the cleavage of either the C-Br or C-Cl bond to form the corresponding aryl radical.
Influence of Substituent Effects on Reactivity and Regioselectivity in Halogenated Benzoates
The reactivity and regioselectivity of nucleophilic substitution on the this compound ring are governed by the electronic effects of its three substituents.
Methyl Ester Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group that acts through both a negative inductive effect (-I) and a negative resonance effect (-M). It withdraws electron density from the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com In an SNAr reaction, this group provides significant stabilization to the negative charge of the Meisenheimer intermediate, especially when the charge is delocalized to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ester is para to the bromine and meta to the chlorine.
Halogens (-Br and -Cl): Halogens are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron withdrawal (-I). saskoer.ca However, in nucleophilic aromatic substitution, this inductive effect makes the ring more electron-poor and thus more reactive. masterorganicchemistry.com
Regioselectivity in nucleophilic substitution is determined by two main factors: the position of the activating group and the nature of the leaving group.
Positional Activation: The methyl ester group at C1 provides strong resonance stabilization for a nucleophilic attack at the C4 position (para) and weaker stabilization for an attack at the C3 position (meta). masterorganicchemistry.com Therefore, the bromine atom at C4 is electronically activated for displacement over the chlorine atom at C3.
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, in SRN1 reactions, the fragmentation of the radical anion is a key propagation step, and the bond strength of the carbon-halogen bond becomes more important. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in contexts where bond cleavage is kinetically significant.
Considering these factors, nucleophilic substitution on this compound is expected to occur selectively at the C4 position, displacing the bromide ion. This is due to the combined effects of stronger activation by the para-ester group and the better leaving group ability of bromine.
Reactivity with Specific Nucleophiles (e.g., amines, thiols, triorganostannyl anions)
The reaction of this compound with various nucleophiles illustrates the principles of aromatic substitution.
Amines: Amination of halo(het)arene sulfonyl halides has been studied, showing that chemoselectivity can be an issue. chemrxiv.org In the case of activated aryl halides, nucleophilic aromatic substitution with amines is a common method for forming C-N bonds. For this compound, reaction with an amine would be expected to selectively displace the bromine atom due to the para-activating effect of the ester group. Copper-promoted N-monoalkylation of anilines using alkyl boronic acids is also a known method for functionalizing aromatic amines. organic-chemistry.orgresearchgate.net
Thiols: Aryl thioethers can be synthesized through the SNAr reaction of aryl halides with thiols or their corresponding thiolates. acsgcipr.org These reactions often proceed smoothly, sometimes even in water without a catalyst, particularly with electron-deficient heteroaryl halides. nih.govresearchgate.net For activated aryl halides, the reaction typically requires a base to deprotonate the thiol, forming the more potent thiolate nucleophile. acsgcipr.org Given the activation provided by the ester group, this compound is expected to react readily with thiols in the presence of a base to yield the corresponding 4-thioether derivative.
Triorganostannyl Anions: Reactions of various methyl chlorobenzoate isomers with trimethylstannyl anions (Me₃Sn⁻) have been shown to proceed via the SRN1 mechanism. These studies demonstrated that the reactivity of the chlorine leaving group relative to the ester group's position is para ≥ ortho >> meta. This trend is explained by the energetic properties of the transition states of the intermediate radical anions. This finding strongly suggests that this compound would react selectively at the C4-Br position with triorganostannyl anions via an SRN1 pathway, given the para-disposition and better leaving group ability of bromine.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For polyhalogenated substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is typically the rate-determining step, and the reactivity order is C-I > C-Br > C-OTf > C-Cl. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling Protocols with Organoboron Compounds
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex in the presence of a base. rsc.org
For substrates containing both bromine and chlorine, such as this compound, the reaction can be performed with high regioselectivity. The palladium catalyst will preferentially undergo oxidative addition into the weaker, more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.govnih.gov This allows for the selective synthesis of 4-aryl or 4-alkyl-3-chlorobenzoates. A variety of palladium catalysts, ligands, and bases can be employed, with the choice often depending on the specific coupling partners. acs.orgnih.gov
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Phenyl-2-chloropyridine | 85% | nih.gov |
| 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-4-chlorophenyl-2-bromobutanoate | 81% | nih.gov |
| 1-Bromo-3-chlorobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Chloro-4'-(trifluoromethyl)-1,1'-biphenyl | 95% | rsc.org |
This table presents examples from the literature on substrates similar to this compound, illustrating the selective coupling at the C-Br bond.
Negishi Cross-Coupling Methodologies with Alkylzinc Reagents
The Negishi cross-coupling reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. nih.gov
Similar to the Suzuki-Miyaura coupling, the Negishi reaction on this compound would proceed with high selectivity at the C-Br bond. nih.gov The greater reactivity of organozinc reagents compared to organoboranes can lead to faster reaction times. wikipedia.org The development of new ligand systems has enabled the efficient coupling of even challenging secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides, effectively suppressing side reactions like β-hydride elimination. nih.govmit.edu This makes the Negishi coupling a powerful method for introducing complex alkyl chains at the C4 position of this compound.
| Aryl Halide | Alkylzinc Reagent | Catalyst/Ligand | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-2-fluorotoluene | Cyclohexylzinc chloride | Pd₂(dba)₃ / CPhos | THF | 4-Cyclohexyl-2-fluorotoluene | 94% | nih.gov |
| 4-Chlorotoluene | sec-Butylzinc bromide | Pd(OAc)₂ / CPhos | THF | 4-sec-Butyltoluene | 86% | nih.gov |
| 1-Bromo-4-(trifluoromethoxy)benzene | Isopropylzinc bromide | Pd-PEPPSI-IPent | THF | 1-Isopropyl-4-(trifluoromethoxy)benzene | 98% | rsc.org |
This table provides examples of Negishi couplings on various aryl halides, demonstrating the reaction's applicability for selectively functionalizing the C-Br bond of this compound.
Exploration of Other Cross-Coupling Applications (e.g., Heck, Sonogashira, Stille)
Beyond Suzuki and Buchwald-Hartwig reactions, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions. These reactions further expand its utility in the synthesis of complex organic molecules.
The Sonogashira reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent application. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position of this compound. For instance, the reaction with a terminal alkyne would preferentially yield a 4-alkynyl-3-chlorobenzoate derivative. The reaction conditions, such as temperature and the choice of catalyst and base, can be optimized to enhance the yield and selectivity of the desired product. researchgate.netresearchgate.net
The Heck reaction , involving the coupling of an alkene with an aryl halide, and the Stille reaction , which couples an organotin compound with an organic halide, also represent potential applications for this compound. In both cases, the selective activation of the C-Br bond over the C-Cl bond is the expected pathway under standard palladium-catalyzed conditions. This regioselectivity is a key advantage in multistep syntheses.
A summary of these cross-coupling reactions is presented in the table below:
| Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |
| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base |
| Stille | Organotin Compound | C(sp²)-C(sp²) | Pd catalyst |
Design and Optimization of Ligand and Catalyst Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are highly dependent on the design of the catalyst system, particularly the choice of ligands. The development of sophisticated ligands has been instrumental in overcoming challenges such as catalyst deactivation and achieving high turnover numbers.
For reactions involving aryl chlorides, which are typically less reactive than aryl bromides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary. These ligands promote the oxidative addition of the aryl chloride to the palladium center, a crucial step in the catalytic cycle. The use of biarylphosphine ligands, for example, has been shown to be effective in the C-N cross-coupling of various substrates. nih.gov
Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Pathways
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (in the case of Suzuki and Stille reactions) or migratory insertion (in the case of the Heck reaction), and reductive elimination. mit.eduuwindsor.ca
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The greater reactivity of the C-Br bond ensures that oxidative addition occurs preferentially at the 4-position. mit.edu
Transmetalation/Migratory Insertion: In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium(II) complex in a step called transmetalation. In the Heck reaction, the alkene inserts into the palladium-carbon bond.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the cycle. mit.edu
Kinetic studies and the characterization of reaction intermediates have provided a deeper understanding of these pathways. For example, the resting state of the catalyst in C-N cross-coupling reactions has been identified as a palladium-amido complex in some systems. mit.edu Furthermore, the electronic properties of the ligands and substrates can significantly influence the rates of the individual steps in the catalytic cycle. mit.edunih.gov
Other Significant Chemical Transformations
Reduction Reactions of the Methyl Ester Moiety
The methyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (4-bromo-3-chlorophenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the aryl halides. This reduction provides a synthetic route to a different class of compounds with the preserved halogen pattern on the aromatic ring, which can then be used in subsequent reactions.
Oxidative Transformations of this compound
While the aromatic ring of this compound is relatively electron-deficient and thus resistant to oxidation, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid. chemicalbook.com This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, followed by acidification. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.
Halogen-Metal Exchange Reactions and their Synthetic Utility
Halogen-metal exchange reactions offer a powerful method for activating the carbon-halogen bonds of this compound for further functionalization. This reaction typically involves treating the aryl halide with an organolithium or Grignard reagent at low temperatures. Due to the higher reactivity of bromine compared to chlorine in this exchange, the reaction can be performed selectively at the 4-position.
For example, treatment of this compound with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent such as n-butyllithium can lead to the formation of an organolithium species. This in situ generated nucleophile can then be reacted with various electrophiles to introduce a wide range of functional groups at the 4-position. This strategy provides a complementary approach to palladium-catalyzed cross-coupling reactions for the synthesis of diverse derivatives of 3-chlorobenzoic acid.
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Building Block for Complex Molecular Architectures
Methyl 4-bromo-3-chlorobenzoate serves as a crucial starting material for the synthesis of intricate molecular structures. The presence of two distinct halogen atoms, bromine and chlorine, provides unique opportunities for regioselective chemical transformations. These halogens can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom can be selectively targeted in palladium-catalyzed reactions to form a new bond while leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled assembly of complex molecules. A patent for a heterocyclic compound with RORγt inhibitory action describes a process where this compound is reacted with copper(I) cyanide in the presence of a palladium catalyst to substitute the bromo group, demonstrating its utility in building complex heterocyclic structures. google.com Similarly, it has been used in the preparation of histone demethylase inhibitors by reacting it with cyclopropylboronic acid. google.com This reactivity makes it an essential intermediate for developing novel compounds with specific biological or material properties.
Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules
The structural framework of this compound is a key component in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of new therapeutic agents across various disease areas.
Precursors for Enzyme Inhibitors (e.g., histone deacetylase inhibitors, kinase inhibitors)
This compound has been explicitly identified as a reactant in the creation of potent enzyme inhibitors, which are a cornerstone of modern targeted therapies.
Histone Deacetylase (HDAC) Inhibitors: This compound is used in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, a class of molecules that function as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a promising class of anti-cancer agents that work by altering gene expression to halt tumor growth. google.com
Kinase Inhibitors: While direct synthesis examples are specific to patented processes, the general structure of di-halogenated benzoates is fundamental to building kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is implicated in many cancers. The development of small molecule kinase inhibitors often involves constructing complex heterocyclic systems, a process where versatile building blocks like this compound are invaluable for creating diverse chemical libraries for screening.
Retinoid-related Orphan Receptor (ROR) γt Inhibitors: This compound is used as a starting material in the synthesis of heterocyclic compounds that act as RORγt inhibitors. google.com These inhibitors are being investigated for the treatment of autoimmune diseases like inflammatory bowel disease, rheumatoid arthritis, and psoriasis by targeting the differentiation of Th17 cells. google.com
Development of New Drugs and Therapeutic Agents
The role of this compound as a precursor to enzyme inhibitors directly ties into the broader effort of new drug development. By providing a reliable synthetic route to complex molecular scaffolds, it supports the pipeline for innovative medicines. Its application has been noted in the synthesis of retinoids designed to modulate processes in neurodegenerative diseases. nih.gov The ability to use this intermediate to generate novel chemical entities is crucial for discovering treatments for challenging diseases, including various forms of cancer and autoimmune disorders. google.comgoogle.com
Role in Drug Discovery Programs and Structure-Activity Relationship Studies
In drug discovery, identifying a lead compound is only the first step. The subsequent optimization phase involves extensive Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such studies.
The differential reactivity of the bromo and chloro groups allows medicinal chemists to systematically generate a library of analogues. By introducing a wide variety of substituents at these positions, researchers can probe the molecular interactions between the drug candidate and its biological target. This iterative process of synthesis and biological testing helps to build a comprehensive SAR profile, guiding the design of more effective and safer drugs.
Intermediacy in Agrochemical Synthesis
The utility of halogenated benzoic acids and their derivatives extends beyond pharmaceuticals into the agrochemical sector. 4-Bromo-3-chlorobenzoic acid, the precursor to this compound, is widely used in the synthesis of crop protection products. guidechem.comchemimpex.com Halogen atoms are often incorporated into agrochemicals to enhance their biological activity and metabolic stability.
Derivatives like 4-bromo-3-chloro-benzaldehyde, which can be synthesized from 4-bromo-3-chlorobenzoic acid, are used as building blocks for agrochemicals and are noted for their antimicrobial and antifungal properties. guidechem.com This indicates that this compound, as a closely related derivative, is a valuable intermediate in the development of new herbicides, fungicides, and insecticides.
Contributions to Material Science and Functional Materials Development
While its application in pharmaceuticals and agrochemicals is well-documented, the structural features of this compound also make it a candidate for research in material science. Substituted benzoic acids are recognized as important building blocks for functional materials.
The presence of two reactive halogen sites allows for its potential use as a monomer in polycondensation reactions to create novel polymers with tailored properties, such as thermal stability or specific electronic characteristics. Furthermore, the rigid aromatic core is a common feature in liquid crystals and other organic electronic materials. Although specific applications of this compound in this field are not yet widely reported, its potential as a precursor for functional materials remains a promising area for future research.
Research Applications of this compound
| Application Area | Synthetic Role | Resulting Molecules/Targets |
| Pharmaceuticals | Precursor/Intermediate | Histone Deacetylase (HDAC) Inhibitors google.com |
| Building Block | Retinoid-related Orphan Receptor (ROR)γt Inhibitors google.com | |
| Starting Material | Synthetic Retinoids for Neurodegenerative Diseases nih.gov | |
| Scaffold for SAR | Optimized Drug Candidates | |
| Agrochemicals | Intermediate | Fungicides, Herbicides, Insecticides guidechem.comguidechem.com |
| Material Science | Potential Monomer | Functional Polymers, Organic Electronics |
Computational and Theoretical Studies of Methyl 4 Bromo 3 Chlorobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of methyl 4-bromo-3-chlorobenzoate at the atomic and electronic levels. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine a variety of electronic properties and reactivity descriptors for this compound. For instance, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map can all be calculated. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack.
Research on similar compounds, such as methyl 4-bromo-2-fluorobenzoate, has utilized DFT to calculate HOMO and LUMO energies, which are crucial in assessing the bioactivity and chemical reactivity of the molecule. dergipark.org.tr For this compound, such calculations would reveal how the presence of both bromine and chlorine atoms influences the electronic properties and, consequently, its reactivity.
Table 1: Calculated Reactivity Descriptors for a Representative Halogenated Benzoate (B1203000)
| Descriptor | Value | Significance |
| HOMO Energy | -6.509 eV | Indicates the ability to donate an electron; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -4.305 eV | Represents the ability to accept an electron; lower values indicate greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 2.204 eV | A smaller gap suggests higher reactivity and lower stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |
| Ionization Potential | 8.2 eV | The energy required to remove an electron from the molecule. |
Note: The values in this table are illustrative and based on studies of similar compounds. dergipark.org.tr Specific calculations for this compound would be needed for precise values.
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies. For this compound, this could be applied to understand its synthesis or its degradation pathways. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether the reaction proceeds via a Meisenheimer complex and identify the structure and energy of the transition state.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling and simulation approaches offer another layer of insight into the behavior of this compound.
Molecular modeling can be used to predict the reactivity patterns and regioselectivity of chemical reactions involving this compound. By simulating the approach of a reactant molecule, it is possible to determine the most favorable orientation and position for a reaction to occur. For instance, in reactions where multiple products are possible, these models can predict which isomer will be formed in greater abundance.
The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and interactions. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. This is particularly important for understanding how the ester group is oriented relative to the benzene (B151609) ring.
Furthermore, the presence of bromine and chlorine atoms allows for the formation of halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species. Studies on the related compound methyl 4-bromobenzoate (B14158574) have highlighted the importance of Br···O interactions in its crystal packing. researchgate.net Similar interactions would be expected for this compound, influencing its solid-state structure and properties. Molecular modeling can be used to explore the strength and geometry of these halogen bonds.
Q & A
Q. What synthetic routes are most effective for preparing Methyl 4-bromo-3-chlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3-chlorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : 5–10 mol% sulfuric acid to avoid over-esterification.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity.
Optimization Tip: Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane:EtOAc) to minimize hydrolysis of the ester group .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR (CDCl₃) should show a singlet at δ 3.9 ppm (ester methyl) and aromatic protons between δ 7.5–8.2 ppm. ¹³C NMR confirms carbonyl (C=O) at ~165 ppm.
- Mass Spectrometry : ESI-MS should exhibit [M+H]⁺ at m/z 263.9 (C₈H₆BrClO₂).
- X-ray Crystallography : ORTEP-3 software can resolve halogen positioning and confirm steric effects .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and sealed goggles (avoid latex due to permeability to halogenated compounds).
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Segregate halogenated waste for incineration .
Advanced Research Questions
Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-chloro and para-bromo groups create steric hindrance and electronic effects:
- Buchwald-Hartwig Amination : Bromine acts as a better leaving group than chlorine, enabling selective C–N bond formation.
- Suzuki Coupling : Pd catalysis preferentially targets the bromine site (lower activation energy vs. C–Cl bonds).
Experimental Design: Use DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in reported yields for Sonogashira reactions using this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Systems : Compare Pd(PPh₃)₄ (homogeneous) vs. Pd/C (heterogeneous) efficiency.
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts.
Troubleshooting: - Conduct kinetic studies (GC-MS monitoring) to identify side reactions (e.g., alkyne dimerization).
- Use additives like CuI to suppress homocoupling .
Q. How can researchers mitigate competing hydrolysis during functionalization of the ester group?
- Methodological Answer :
- Protecting Groups : Temporarily silylate the ester (e.g., TMSCl) before introducing nucleophiles.
- Low-Temperature Conditions : Perform reactions at –20°C in anhydrous THF to slow hydrolysis.
- Post-Reaction Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., 4-bromo-3-chlorobenzoic acid) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
